molecular formula C12H14F2O3 B14890669 Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate

Cat. No.: B14890669
M. Wt: 244.23 g/mol
InChI Key: RHOUCOAVEBIHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate is a fluorinated β-hydroxy ester featuring a 3,4-difluorophenyl substituent at the β-position of the hydroxybutanoate backbone. This compound combines the structural motifs of a chiral hydroxy ester and aromatic fluorine substituents, which are critical in medicinal chemistry for enhancing metabolic stability, lipophilicity, and target binding affinity.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate

InChI

InChI=1S/C12H14F2O3/c1-3-17-11(15)7-12(2,16)8-4-5-9(13)10(14)6-8/h4-6,16H,3,7H2,1-2H3

InChI Key

RHOUCOAVEBIHJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)F)O

Origin of Product

United States

Preparation Methods

Catalytic Enantioselective Reformatsky Reaction

The Reformatsky reaction has emerged as a cornerstone for synthesizing β-hydroxy esters, including Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate. A breakthrough method involves dimethylzinc-mediated enantioselective addition of ethyl iodoacetate to 3,4-difluorobenzaldehyde, facilitated by a chiral prolinol ligand.

Reaction Mechanism and Optimization

The reaction proceeds via zinc enolate formation from ethyl iodoacetate, followed by nucleophilic attack on the aldehyde carbonyl group. Critical parameters include:

  • Ligand selection : (S)-Diphenylprolinol (20 mol%) enables asymmetric induction, achieving 95% enantiomeric excess (ee).
  • Solvent effects : Diethyl ether optimizes both yield (94%) and enantioselectivity (93% ee), outperforming tetrahydrofuran (77% ee) and toluene (75% ee).
  • Stoichiometry : Excess dimethylzinc (8.0 equivalents) ensures complete conversion, while lower amounts (4.0 equivalents) reduce yield to 85%.

Substrate Scope and Limitations

This method tolerates diverse aldehydes, but electron-deficient substrates like 3,4-difluorobenzaldehyde require extended reaction times (12–24 hours at 0°C). Gram-scale demonstrations confirm practicality, though purification challenges arise due to residual zinc byproducts.

Grignard Reaction-Based Synthesis

An alternative route adapts Grignard reagent chemistry, leveraging 3,4-difluorophenylmagnesium bromide for carbonyl additions.

Stepwise Synthesis from β-Bromoethylbenzene

A Chinese patent (CN101265188A) outlines a two-step protocol:

  • Grignard reagent formation : β-Bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours.
  • Addition to oxalic acid diethyl ester : The Grignard reagent attacks the ester carbonyl, yielding this compound after acidic workup.
Key Parameters
  • Solvent system : MTBE with ≤25% co-solvent (e.g., hexane) prevents side reactions.
  • Yield : 91–93% under optimized conditions, though stereochemical control is absent.

Multi-Step Synthesis from Fluorinated Intermediates

Patents describing 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid synthesis provide insights into precursor availability for this compound.

Intermediate Generation via Friedel-Crafts Acylation

3,4-Difluorobenzaldehyde, a critical intermediate, is synthesized via:

  • Friedel-Crafts acylation : 1,2-Difluorobenzene reacts with chloroacetyl chloride using AlCl₃ catalysis to form 2-chloro-1-(3,4-difluorophenyl)ethanone.
  • Ketone reduction : Chiral oxazaborolidine catalysts reduce the ketone to 2-chloro-1-(3,4-difluorophenyl)ethanol (87% ee).

Esterification and Hydroxylation

The alcohol intermediate undergoes esterification with triethylphosphoacetate, followed by hydroxylation via sodium hypochlorite oxidation to install the β-hydroxy group.

Comparative Analysis of Preparation Methods

Method Yield (%) Enantiomeric Excess (%) Key Advantages Limitations
Reformatsky Reaction 95 95 High stereoselectivity Requires toxic dimethylzinc
Grignard Protocol 93 N/A Scalable, simple conditions No enantiocontrol
Multi-Step Synthesis 65–70 87 Precursor versatility Lengthy (8+ steps), low yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(3,4-difluorophenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanol.

    Substitution: 3-(3,4-difluoro-2-nitrophenyl)-3-hydroxybutanoate.

Scientific Research Applications

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity of the β-hydroxy group compared to non-fluorinated analogs like Ethyl 3-hydroxybutanoate.
  • Lipophilicity: Fluorination elevates logP values relative to non-fluorinated esters, improving membrane permeability. For example, FE@SNAP demonstrates superior blood-brain barrier penetration due to its fluoroethyl group.

Metabolic Stability

  • Fluorine atoms reduce oxidative metabolism at the phenyl ring, extending half-life. This contrasts with hydrolytically labile esters like Tos@SNAP, which require protective groups (e.g., tosyl) for stability.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis can be approached via nucleophilic substitution or esterification. For example, coupling 3,4-difluorophenylmagnesium bromide with ethyl 3-oxobutanoate followed by hydroxylation may yield the target compound. Reaction conditions (e.g., solvent polarity, temperature) significantly influence stereochemical outcomes and purity. Evidence from similar fluorinated esters (e.g., ethyl 3,3-difluoro-2-hydroxybutanoate) suggests that anhydrous conditions and catalysts like BF₃·Et₂O improve yields by stabilizing intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the hydroxy ester from byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H NMR can confirm the presence of the 3,4-difluorophenyl group (δ 6.8–7.2 ppm, aromatic protons) and hydroxybutanoate moiety (δ 4.1–4.3 ppm for ethyl ester, δ 1.3–1.5 ppm for methyl group). ¹⁹F NMR resolves fluorine environments (δ -135 to -140 ppm for ortho/meta fluorines) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity. Fluorinated analogs show retention times influenced by hydrophobicity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (calc. for C₁₂H₁₂F₂O₃: 266.08 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does stereochemistry influence its biological activity?

  • Methodological Answer : Chiral separation can be achieved via preparative HPLC using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents. Stereochemical configuration (R/S) impacts interactions with biological targets; for example, R-enantiomers of similar hydroxy esters exhibit higher binding affinity to enzymes like lipases or kinases . Circular dichroism (CD) and X-ray crystallography (if single crystals are obtainable) validate absolute configuration .

Q. How do computational models predict the physicochemical properties of this compound, and how do these compare with experimental data?

  • Methodological Answer :
  • LogP : Computational tools (e.g., SwissADME) predict logP ~2.5 due to fluorinated aromatic and ester groups. Experimental logP can be determined via shake-flask method (octanol/water partition), though fluorinated compounds may deviate due to hydrogen bonding .
  • Solubility : COSMO-RS simulations estimate aqueous solubility (~0.1 mg/mL), but experimental validation via dynamic light scattering (DLS) is necessary, as fluorine substituents can alter aggregation behavior .
  • Metabolic Stability : In silico CYP450 inhibition assays (e.g., StarDrop) predict moderate CYP2D6 inhibition, aligning with fluorophenyl-containing analogs .

Q. How should researchers address discrepancies in reported solubility or stability data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from solvent polarity, temperature, or impurities. Standardize protocols:
  • Solubility : Use USP buffers (pH 1.2–7.4) and equilibrium solubility methods.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres prevent ester hydrolysis. Compare degradation products via LC-MS .
  • Crystallinity : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.